1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-phenylethanone
Description
1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2-phenylethanone is an organic compound characterized by a tetrahydropyran ring substituted with a phenylethanone group
Properties
IUPAC Name |
1-(2,2-dimethyloxan-4-yl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-15(2)11-13(8-9-17-15)14(16)10-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSNTPSHWYITNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C(=O)CC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408948 | |
| Record name | 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84360-52-1 | |
| Record name | 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-phenylethanone typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the oxa-6π-electrocyclization of dienones. This method involves the cyclization of a suitable precursor under acidic or basic conditions.
Attachment of the Phenylethanone Group: The phenylethanone moiety can be introduced via Friedel-Crafts acylation, where the tetrahydropyran ring is reacted with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Large-scale synthesis would require careful control of reaction conditions, including temperature, pressure, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the tetrahydropyran ring, depending on the conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, thiols)
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of halogenated or nucleophile-substituted derivatives
Scientific Research Applications
Antioxidant Properties
Research indicates that 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-phenylethanone exhibits significant antioxidant activity. This property is crucial in the development of pharmaceuticals aimed at combating oxidative stress-related diseases such as cancer and neurodegenerative disorders. Studies have shown that compounds with similar structures can effectively scavenge free radicals, thereby protecting cellular components from oxidative damage .
Synthesis of Bioactive Compounds
This compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced therapeutic profiles. For instance, derivatives of this compound have been explored for their potential anti-inflammatory and analgesic effects .
Case Study: Anticancer Activity
A notable study investigated the anticancer properties of derivatives synthesized from this compound. The results demonstrated that certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a promising avenue for targeted cancer therapies .
Polymer Chemistry
In material science, this compound has been utilized in the formulation of polymers with enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices has shown improvements in flexibility and durability, making it suitable for applications in coatings and composites .
Case Study: Coating Applications
A study highlighted the use of this compound in developing eco-friendly coatings. The coatings exhibited excellent adhesion and resistance to environmental degradation, marking a significant advancement in sustainable material development .
Aromatic Properties
The compound's unique structure contributes to its aromatic properties, making it a candidate for use in the flavor and fragrance industry. It can be employed as a flavoring agent or fragrance component due to its pleasant scent profile.
Case Study: Fragrance Development
In a recent application study, this compound was evaluated for its potential as a fragrance ingredient. The findings indicated that it could enhance the olfactory profile of various products, including perfumes and household cleaners .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-phenylethanone exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to modulate biochemical pathways. The exact pathways and targets would vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
2,2-Dimethyltetrahydro-4H-pyran-4-one: Shares the tetrahydropyran ring but lacks the phenylethanone group.
2-Phenylethanone: Contains the phenylethanone moiety but lacks the tetrahydropyran ring.
Uniqueness: 1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2-phenylethanone is unique due to the combination of the tetrahydropyran ring and the phenylethanone group, which imparts distinct chemical and physical properties
Biological Activity
1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2-phenylethanone, also known by its CAS number 84360-52-1, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 232.32 g/mol. The structure features a tetrahydropyran ring and a phenyl group, which are significant for its biological interactions.
Biological Activity
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study on structurally related tetrahydropyrans demonstrated their effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
Compounds with similar structures have been evaluated for their anti-inflammatory effects. For instance, derivatives containing the tetrahydropyran moiety have shown promise in inhibiting cyclooxygenase enzymes (COX) involved in inflammatory pathways . Such activity is critical as it can lead to the development of new anti-inflammatory drugs.
Anticancer Activity
Studies have highlighted the anticancer potential of indole derivatives and related structures. The inclusion of a tetrahydropyran ring in these compounds has been associated with enhanced cytotoxicity against cancer cell lines . This suggests that this compound may also possess similar properties worth exploring further.
Case Studies
-
Synthesis and Evaluation of Analogues
A study synthesized various analogues of tetrahydropyran derivatives and evaluated their biological activity. The results indicated that modifications at the phenyl position could enhance selectivity and potency against specific cancer cell lines . -
Mechanistic Studies
Mechanistic investigations into related compounds revealed that they could induce apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect was linked to the structural features of the tetrahydropyran ring .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Tetrahydropyran derivatives | Inhibition of bacterial growth |
| Anti-inflammatory | Indole derivatives | COX inhibition |
| Anticancer | Indole and tetrahydropyran analogues | Induction of apoptosis in cancer cells |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
